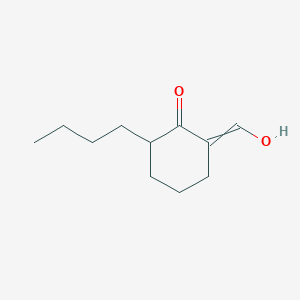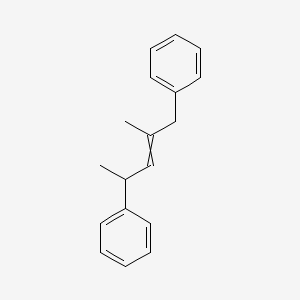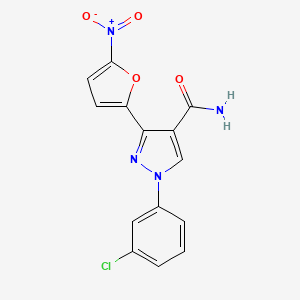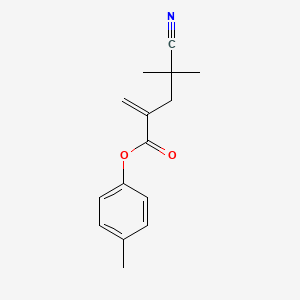![molecular formula C10H9NO4S2 B14570715 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene CAS No. 61442-03-3](/img/structure/B14570715.png)
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene is an organic compound featuring a benzene ring substituted with a nitro group and a sulfanyl group linked to an ethenesulfonyl-ethenyl chain
Preparation Methods
The synthesis of 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Formation of Ethenesulfonyl Chloride: Ethene is reacted with sulfuryl chloride to produce ethenesulfonyl chloride.
Coupling Reaction: Nitrobenzene is then coupled with ethenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives.
Scientific Research Applications
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene can be compared with similar compounds such as:
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which can significantly alter its reactivity and biological activity.
1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-chlorobenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
61442-03-3 |
|---|---|
Molecular Formula |
C10H9NO4S2 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-(2-ethenylsulfonylethenylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H9NO4S2/c1-2-17(14,15)8-7-16-10-5-3-9(4-6-10)11(12)13/h2-8H,1H2 |
InChI Key |
AIRHVSHGNSUDIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C=CSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hexylsulfanyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14570634.png)







![Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester](/img/structure/B14570684.png)
![3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid](/img/structure/B14570701.png)


![(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14570716.png)
![4-Propoxyphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14570721.png)
